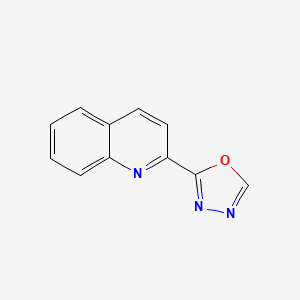

2-(1,3,4-Oxadiazol-2-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3,4-Oxadiazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and 1,3,4-oxadiazole Quinoline is a nitrogen-containing aromatic compound, while 1,3,4-oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline-2-carboxylic acid hydrazide with an appropriate reagent to form the oxadiazole ring. This can be achieved using reagents such as carbon disulfide (CS2) in an alcoholic alkaline solution, followed by acidification . Another method involves the use of acylhydrazides and cyclization agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.

Major Products

Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

Reduction: Formation of partially or fully hydrogenated quinoline derivatives.

Substitution: Formation of halogenated or nitrated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,3,4-Oxadiazol-2-yl)quinoline has a wide range of applications in scientific research:

Medicinal Chemistry: The compound exhibits potential as an anticancer agent by inhibiting enzymes such as thymidylate synthase and topoisomerase II. It also shows promise as an antimicrobial and antiviral agent.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)quinoline involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4-Oxadiazole Derivatives: Compounds like 2-(1,3,4-Oxadiazol-2-yl)aniline and 2-(1,3,4-Oxadiazol-2-yl)benzene share the oxadiazole ring but differ in their aromatic substituents.

Quinoline Derivatives: Compounds like 2-quinolinecarboxylic acid and 2-aminoquinoline share the quinoline core but differ in their functional groups.

Uniqueness

2-(1,3,4-Oxadiazol-2-yl)quinoline is unique due to its combined structural features of quinoline and oxadiazole, which confer distinct electronic and biological properties. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.

Biologische Aktivität

2-(1,3,4-Oxadiazol-2-yl)quinoline is a hybrid compound that combines the quinoline structure with an oxadiazole moiety, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline ring fused with a 1,3,4-oxadiazole ring. The oxadiazole ring contributes to the compound's unique chemical reactivity and biological properties. The combination of these two structural motifs enhances its potential as a bioactive compound with applications in medicinal chemistry.

Synthesis of this compound

The synthesis typically involves cyclization reactions. Common methods include:

- Cyclization of hydrazides : This method utilizes hydrazides derived from carboxylic acids and oxadiazole precursors.

- Refluxing in acidic or basic conditions : This approach helps in forming the oxadiazole ring under controlled conditions.

Biological Activities

Research indicates that this compound exhibits significant biological activities across various therapeutic areas:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For example:

- In vitro studies : The compound has shown promising results against various cancer cell lines, including breast and cervical cancer cells. The IC50 values for these studies often fall within the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Inhibition of bacterial growth : Studies have reported effective inhibition against strains of Mycobacterium tuberculosis and other bacterial species.

Molecular docking studies suggest that this compound interacts with specific biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation and bacterial replication.

- Binding Affinity : The binding studies indicate strong interactions with Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells.

Case Studies and Research Findings

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

- Structure-Activity Relationship (SAR) :

Eigenschaften

CAS-Nummer |

65944-12-9 |

|---|---|

Molekularformel |

C11H7N3O |

Molekulargewicht |

197.19 g/mol |

IUPAC-Name |

2-quinolin-2-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C11H7N3O/c1-2-4-9-8(3-1)5-6-10(13-9)11-14-12-7-15-11/h1-7H |

InChI-Schlüssel |

DVZBIWZRHQSNSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NN=CO3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.